5-Bromo-6-fluoro-8-methylquinoline

Lipophilicity Physicochemical Properties SAR

Secure the definitive 5-bromo-6-fluoro-8-methyl substitution pattern that outperforms reserpine in NorA efflux pump inhibition (IC50 4.8 µM) while remaining silent on MAO-A/B. With an XLogP3 of 3.3 and zero H-bond donors, this ≥97% pure building block is optimized for CNS permeability and metabolic stability. Essential for SAR campaigns where non-brominated or non-fluorinated cores fail to replicate target engagement. Standardize your screening library with the exact regioisomer required for reproducible mechanistic studies.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
Cat. No. B7951894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-8-methylquinoline
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1N=CC=C2)Br)F
InChIInChI=1S/C10H7BrFN/c1-6-5-8(12)9(11)7-3-2-4-13-10(6)7/h2-5H,1H3
InChIKeyGMKGIQSUBHAFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-8-methylquinoline: Key Properties for Research Sourcing and Comparative Evaluation


5-Bromo-6-fluoro-8-methylquinoline (CAS 1420793-20-9) is a polyhalogenated quinoline derivative featuring bromine at C-5, fluorine at C-6, and a methyl group at C-8 . This substitution pattern confers a computed XLogP3-AA of 3.3, an absence of hydrogen bond donors, and a molecular weight of 240.07 g/mol . The compound is supplied as a research chemical with typical purity ≥95% , and its primary applications lie in medicinal chemistry as a building block and in target-based screening programs evaluating quinoline-based bioactive molecules [1].

Why Generic 8‑Methylquinoline Analogs Cannot Substitute for 5‑Bromo‑6‑fluoro‑8‑methylquinoline in Discovery Programs


Substituting 5‑bromo‑6‑fluoro‑8‑methylquinoline with a simpler 8‑methylquinoline, a mono‑halogenated analog, or even a regioisomer alters both physicochemical properties and target engagement profiles. The presence of bromine at C‑5 increases lipophilicity and molecular volume, while fluorine at C‑6 modulates electronic effects and metabolic stability. These changes translate into distinct biological readouts—as demonstrated by the compound’s inhibition of the NorA efflux pump [REFS‑1] and its binding to muscarinic receptors [REFS‑2]—that are not replicated by non‑brominated or non‑fluorinated quinoline cores. Procurement of the exact substitution pattern is therefore essential for SAR campaigns and mechanistic studies.

Quantitative Differentiation of 5‑Bromo‑6‑fluoro‑8‑methylquinoline vs. Closest Analogs


Lipophilicity (XLogP3) of 5‑Bromo‑6‑fluoro‑8‑methylquinoline Compared with Mono‑Halogenated and Non‑Halogenated 8‑Methylquinoline Analogs

5‑Bromo‑6‑fluoro‑8‑methylquinoline exhibits a computed XLogP3‑AA of 3.3 . This value is higher than that of 5‑bromo‑6‑fluoroquinoline (XLogP3 ~3.04‑3.14) , 6‑fluoro‑8‑methylquinoline (XLogP3 ~2.62) , and similar to 5‑bromo‑8‑methylquinoline (XLogP3 ~3.31‑3.41) . The elevated logP compared to non‑brominated or non‑methylated congeners predicts improved membrane permeability and blood‑brain barrier penetration, making the compound a more lipophilic probe.

Lipophilicity Physicochemical Properties SAR

NorA Efflux Pump Inhibition: 5‑Bromo‑6‑fluoro‑8‑methylquinoline Exhibits Lower IC50 than Reserpine

In an assay measuring inhibition of the NorA efflux pump in S. aureus 1199B via reduction in ethidium bromide efflux, 5‑bromo‑6‑fluoro‑8‑methylquinoline demonstrated an IC50 of 4.80 µM (4.80E+3 nM) [1]. The canonical NorA inhibitor reserpine shows IC50 values in the range of 7.7–9.0 µM in comparable assays [2]. The target compound thus inhibits NorA with approximately 1.6‑1.9‑fold greater potency than reserpine under these conditions.

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

Muscarinic Acetylcholine Receptor Binding: Moderate Affinity Compared with Atropine

5‑Bromo‑6‑fluoro‑8‑methylquinoline displaces [3H]‑QNB from rat brain muscarinic receptors with an IC50 of 5.62 µM (5.62E+3 nM) [1]. In contrast, atropine—a prototypical muscarinic antagonist—exhibits an IC50 of approximately 0.22 µM in similar binding assays [2]. While the target compound is ~25‑fold less potent than atropine, its measurable affinity confirms engagement with muscarinic receptors, a property not observed for many simpler quinoline derivatives.

GPCR Neuropharmacology Radioligand Binding

Negligible MAO Inhibition: Differentiating 5‑Bromo‑6‑fluoro‑8‑methylquinoline from 5‑Bromo‑6‑fluoroquinoline

5‑Bromo‑6‑fluoroquinoline inhibits human MAO‑A with an IC50 of 50 nM [1], whereas 5‑bromo‑6‑fluoro‑8‑methylquinoline shows IC50 values >100 µM against both MAO‑A and MAO‑B in analogous assays [2]. The >2000‑fold reduction in MAO‑A inhibitory activity upon introduction of the 8‑methyl group demonstrates that the target compound is essentially devoid of MAO liability, a property that can be advantageous in programs seeking to avoid off‑target CNS effects.

Monoamine Oxidase Selectivity CNS Safety

Recommended Research Applications for 5‑Bromo‑6‑fluoro‑8‑methylquinoline Based on Quantitative Evidence


Efflux Pump Inhibitor Discovery and Mechanistic Studies

Given its IC50 of 4.8 µM against the NorA efflux pump in S. aureus 1199B [REFS‑1]—outperforming the reference inhibitor reserpine (IC50 7.7–9.0 µM) [REFS‑2]—5‑bromo‑6‑fluoro‑8‑methylquinoline is ideally suited for medicinal chemistry campaigns targeting bacterial efflux mechanisms. It can serve as a lead‑like starting point for structure‑based optimization or as a positive control in screening for novel NorA inhibitors.

CNS‑Oriented Hit Identification Requiring Enhanced Lipophilicity

With a computed XLogP3 of 3.3 [REFS‑3]—significantly higher than that of 6‑fluoro‑8‑methylquinoline (logP ~2.6) [REFS‑4]—the compound offers improved predicted blood‑brain barrier permeability. This property makes it a valuable scaffold for CNS drug discovery programs where balanced lipophilicity is required to achieve adequate brain exposure while maintaining solubility.

GPCR Ligand Screening with Minimal MAO Off‑Target Liability

The compound exhibits measurable muscarinic receptor binding (IC50 5.6 µM) [REFS‑5] but is essentially inactive against MAO‑A and MAO‑B (IC50 >100 µM) [REFS‑6]. This selectivity profile is advantageous for neuropharmacology assays where MAO inhibition could confound phenotypic readouts. It can be used as a muscarinic‑biased fragment in targeted library synthesis or as a reference compound in selectivity panels.

SAR Studies of 8‑Methylquinoline Derivatives

The unique 5‑bromo‑6‑fluoro‑8‑methyl substitution pattern provides a distinct combination of electronic and steric features. Comparative analysis with analogs such as 5‑bromo‑6‑fluoroquinoline [REFS‑7] and 5‑bromo‑8‑methylquinoline [REFS‑8] reveals that the methyl group at C‑8 ablates MAO‑A inhibition while preserving efflux pump activity. This makes the compound an essential control in systematic SAR investigations aimed at dissecting the contributions of individual substituents.

Quote Request

Request a Quote for 5-Bromo-6-fluoro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.